molecular formula C15H26O B15157787 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol CAS No. 807656-90-2

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol

Cat. No.: B15157787
CAS No.: 807656-90-2
M. Wt: 222.37 g/mol
InChI Key: FYRVALWEYNLESV-UHFFFAOYSA-N
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Description

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpenoid alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, and lemon grass. This compound plays a significant role in the biosynthesis of cholesterol, ubiquinone, and other terpenoids. It is also known for its pleasant floral aroma and is widely used in perfumery and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol can be synthesized through several methods. One common method involves the condensation of isoprene units. The synthesis typically starts with the formation of geranyl pyrophosphate, which then undergoes a series of enzymatic reactions to form farnesyl pyrophosphate. Hydrolysis of farnesyl pyrophosphate yields farnesol .

Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation followed by purification processes such as fractional distillation and crystallization. The compound can also be produced via biotechnological methods using genetically engineered microorganisms .

Chemical Reactions Analysis

Types of Reactions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

3,7,11-Trimethyldodeca-2,6,11-trien-1-ol exerts its effects through several mechanisms:

Comparison with Similar Compounds

Uniqueness: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and its role as a precursor in the biosynthesis of important biological molecules such as cholesterol and ubiquinone. Its diverse biological activities and applications in various fields also set it apart from other similar compounds .

Properties

CAS No.

807656-90-2

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

3,7,11-trimethyldodeca-2,6,11-trien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,16H,1,5-8,10,12H2,2-4H3

InChI Key

FYRVALWEYNLESV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCCC(=CCCC(=CCO)C)C

Origin of Product

United States

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